Enterocin

説明

Enterocin and its derivatives are bacteriocins synthesized by the lactic acid bacteria, Enterococcus . This class of polyketide antibiotics are effective against foodborne pathogens including L. monocytogenes, Listeria, and Bacillus . They are considered as ribosomal peptides that kill or inhibit the growth of other microorganisms .

Synthesis Analysis

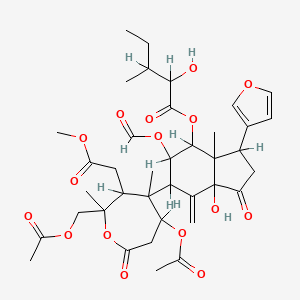

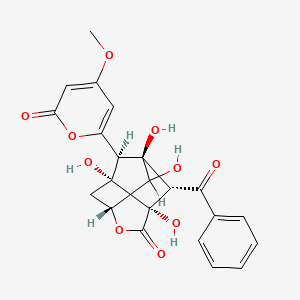

Enterocin is biosynthesized from a type II polyketide synthase (PKS) pathway, starting with a structure derived from phenylalanine or activation of benzoic acid followed by the EncM catalyzed rearrangement . The first chemical total synthesis of the highly oxygenated polyketide enterocin has been accomplished . The key step of the synthesis was a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions in which each step proceeded in 52% yield (averaged) and which established four of the seven stereogenic centers .Molecular Structure Analysis

Enterocin has a caged, tricyclic, nonaromatic core . Its formation undergoes a flavoenzyme (EncM) catalyzed Favorskii-like rearrangement of a poly (beta-carbonyl) .Chemical Reactions Analysis

The key step of the synthesis of Enterocin was a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions . Each step proceeded in 52% yield (averaged) and established four of the seven stereogenic centers .Physical And Chemical Properties Analysis

Enterocin is a highly oxygenated polyketide . It is stable under a wide range of pH and temperature .科学的研究の応用

-

Food Biopreservation

- Field : Food Science and Technology

- Application : Enterocin has been used as a food biopreservative against foodborne pathogens and spoilage bacteria . It’s effective against various bacteria including Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus, Escherichia coli, Salmonella enterica, and others .

- Method : The application of Enterocin in food preservation involves adding it to food products where it acts as an antimicrobial agent, inhibiting the growth of harmful bacteria .

- Results : The use of Enterocin in food preservation has been shown to effectively control the growth of foodborne pathogens, thereby enhancing the safety and shelf-life of food products .

-

Antibacterial Agent

- Field : Microbiology

- Application : Enterocin is known for its antibacterial properties. It’s produced by Enterococcus, a type of lactic acid bacteria .

- Method : Enterocin acts as an antibacterial agent by producing bacteriocins, which are ribosomal peptides that kill or inhibit the growth of other microorganisms .

- Results : The antibacterial activity of Enterocin has been demonstrated against various Gram-positive bacteria such as L. monocytogenes, Propionibacterium spp., Clostridium sporogenes, and Clostridium tyrobutyricum .

-

Probiotics and Feed Additives

- Field : Animal Nutrition

- Application : Non-pathogenic strains of Enterococcus that produce Enterocin have been widely used as probiotics and feed additives .

- Method : Enterocin-producing strains are added to animal feed to promote gut health and prevent the growth of harmful bacteria .

- Results : The use of Enterocin as a feed additive has been associated with improved gut health and overall well-being of animals .

-

Antimicrobial Mechanisms

- Field : Microbiology

- Application : Enterocin has been studied for its antimicrobial mechanisms. It’s known that Enterocin can produce bacteriocins, which are ribosomal peptides that kill or inhibit the growth of other microorganisms .

- Method : The antimicrobial mechanisms of Enterocin involve the disruption of the cell wall of sensitive bacteria, causing the cell to lyse .

- Results : The antimicrobial activity of Enterocin has been demonstrated against various Gram-positive bacteria .

-

Biosynthesis Research

- Field : Biochemistry

- Application : Studies have been conducted on the biosynthesis of Enterocin. It’s known that Enterocin is biosynthesized from a type II polyketide synthase (PKS) pathway .

- Method : The biosynthesis of Enterocin starts with a structure derived from phenylalanine or activation of benzoic acid followed by the EncM catalyzed rearrangement .

- Results : The biosynthesis pathway of Enterocin has been proposed based on these studies .

-

Classification Research

- Field : Microbiology

- Application : Research has been conducted on the classification of Enterocins. Enterocins are classified into different classes based on their molecular weight and other properties .

- Method : The classification of Enterocins involves studying their molecular weight and other properties. For example, class IV enterocin includes enterolysin A, which has a molecular weight between 34 and 501 amino acids .

- Results : The classification of Enterocins has been established based on these studies .

-

Antimicrobial Peptide Production

- Field : Biotechnology

- Application : Enterocin is used in the production of antimicrobial peptides. These peptides are considered as potential alternatives to traditional antibiotics .

- Method : Enterocin is produced by certain strains of Enterococcus. The bacteria are cultured under specific conditions to induce the production of Enterocin .

- Results : The produced Enterocin has been shown to exhibit antimicrobial activity against a wide range of bacteria .

-

Pharmaceutical Applications

- Field : Pharmaceutical Sciences

- Application : Due to its antimicrobial properties, Enterocin has potential applications in the pharmaceutical industry. It could be used in the development of new drugs for treating bacterial infections .

- Method : The antimicrobial activity of Enterocin can be harnessed in drug development. The Enterocin is isolated and purified, and its activity against various bacteria is tested .

- Results : Preliminary studies have shown promising results, with Enterocin exhibiting activity against various bacteria .

-

Agricultural Applications

- Field : Agriculture

- Application : Enterocin can be used in agriculture to control the growth of harmful bacteria in crops .

- Method : Enterocin can be applied to crops either through foliar application or soil drenching. It acts as a natural pesticide, inhibiting the growth of harmful bacteria .

- Results : The use of Enterocin in agriculture has been associated with improved crop health and yield .

将来の方向性

Enterococcus can produce enterocin, which are bacteriocins considered as ribosomal peptides that kill or inhibit the growth of other microorganisms . This has led to a growing interest in the research and development of preservation techniques, referred to as biopreservation . In this method, microorganisms that are known as lactic acid bacteria (LAB) and their antimicrobial substances are used to extend shelf life and maintain the nutritional value of foods . The current application of LAB, notably Enterococcus sp. in the biopreservation of meat and meat-based products was highlighted in a review . This report also includes information on the effects of enzymes, temperature, and pH on the stability of bacteriocin produced by Enterococcus sp .

特性

IUPAC Name |

(1S,2S,3S,6R,8R,9S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18?,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBBEXWJRAPJIZ-VKMWXFLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4C([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975078 | |

| Record name | Enterocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vulgamycin | |

CAS RN |

59678-46-5 | |

| Record name | Enterocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059678465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enterocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

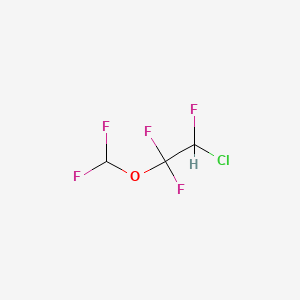

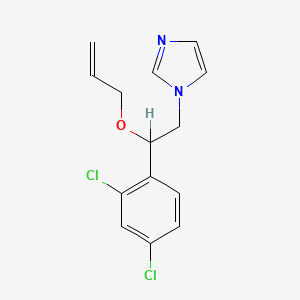

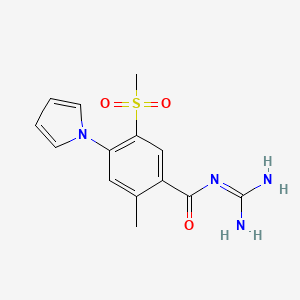

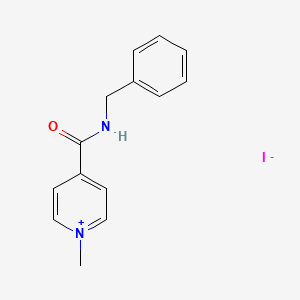

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

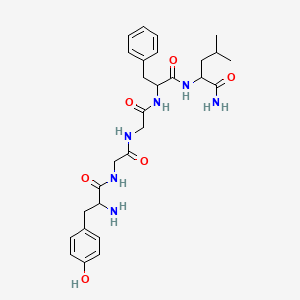

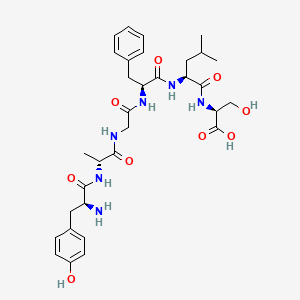

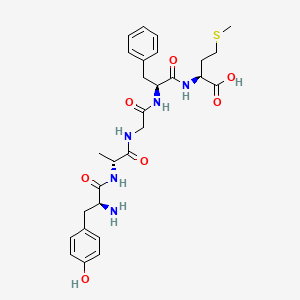

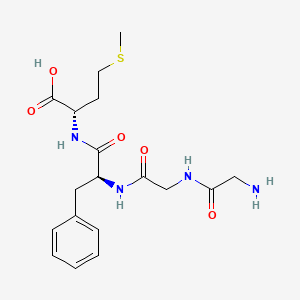

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。